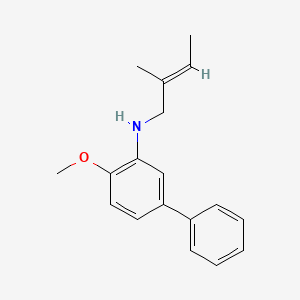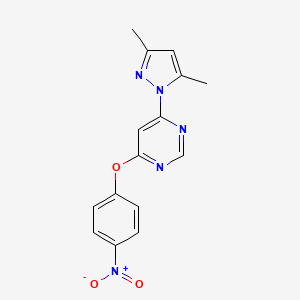![molecular formula C14H9Cl2FN2S B5764198 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also induces apoptosis, a process of programmed cell death, in cancer cells. The antifungal activity of this compound is thought to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic activity, which prevents the formation of new blood vessels in tumors. In addition, it has been shown to modulate the immune system by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole in lab experiments include its potent antitumor and antifungal activity, as well as its ability to modulate the immune system. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole. One potential direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as fungal infections and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 5-chloro-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
6-chloro-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2S/c15-8-4-5-12-13(6-8)19-14(18-12)20-7-9-10(16)2-1-3-11(9)17/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUNNAASGSIOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)


![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)